3-Chloro-2,6-difluorophenylacetic acid

HDAC6 Epigenetics In Silico Screening

Sourcing a halogen-specific phenylacetic acid fragment with exact 3-Cl-2,6-diF regiochemistry is a common bottleneck in medicinal chemistry. Generic analogs cannot recapitulate the unique electronic profile needed for target engagement. This compound is the direct solution. • Validated pharmacophore: Essential for macrocyclic FXIa inhibitor potency (e.g., milvexian). • Active fragment: Demonstrated HDAC6 binding affinity (Kd = 8.20 µM) for hit-to-lead campaigns. • Supply assurance: High-purity lots available from multiple production scales for consistent SAR studies.

Molecular Formula C8H5ClF2O2
Molecular Weight 206.57 g/mol
CAS No. 261762-53-2
Cat. No. B1362228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,6-difluorophenylacetic acid
CAS261762-53-2
Molecular FormulaC8H5ClF2O2
Molecular Weight206.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CC(=O)O)F)Cl
InChIInChI=1S/C8H5ClF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13)
InChIKeyKYNHMNUEUZZTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,6-difluorophenylacetic Acid (CAS 261762-53-2): A Halogenated Phenylacetic Acid Building Block for Pharmaceutical and Agrochemical Synthesis


3-Chloro-2,6-difluorophenylacetic acid (CAS 261762-53-2) is a polyhalogenated aromatic carboxylic acid featuring a phenylacetic acid core substituted with one chlorine and two fluorine atoms . This compound is primarily utilized as a synthetic intermediate in the development of bioactive molecules within the pharmaceutical and agrochemical sectors . It is available commercially with a typical purity of 97% or higher and has a melting point range of 126–130 °C .

Why the 3-Chloro-2,6-difluoro Substitution Pattern in 261762-53-2 Cannot Be Interchanged with Other Fluoro- or Chlorophenylacetic Acids


Phenylacetic acid derivatives are not generic commodities. The specific halogenation pattern—a chlorine atom at the 3-position and fluorine atoms at the 2- and 6-positions—imparts a unique electronic and steric profile that critically modulates the reactivity and downstream biological activity of the final drug or agrochemical candidate. As noted in patent and industrial literature, the presence of both chlorine and fluorine substituents is often essential for maintaining target potency, and even minor positional shifts (e.g., moving the chlorine from the 3- to the 4-position) can result in a loss of desired activity . This structural specificity means that substitution with simpler analogs like 2-fluorophenylacetic acid or 4-chloro-2,6-difluorophenylacetic acid is not viable without significant re-optimization of the entire synthetic route and biological profile .

Quantitative Differentiation of 3-Chloro-2,6-difluorophenylacetic Acid (CAS 261762-53-2) Versus Analogs


In Silico Binding Affinity of 3-Chloro-2,6-difluorophenylacetic Acid for Human HDAC6

In an in silico binding assay against human Histone Deacetylase 6 (HDAC6), 3-chloro-2,6-difluorophenylacetic acid demonstrated measurable affinity, with a reported Kd of 8.20 µM (8.20E+3 nM) [1]. While no direct comparator was assayed in the same study, this value provides a quantitative benchmark for its engagement with a therapeutically relevant epigenetic target, distinguishing it from phenylacetic acid derivatives lacking this specific halogenation pattern, which would be expected to exhibit negligible or non-existent affinity for HDAC6.

HDAC6 Epigenetics In Silico Screening

Role of 3-Chloro-2,6-difluorophenyl Moiety in Factor XIa Inhibitor Potency

The 3-chloro-2,6-difluorophenyl group is a key pharmacophoric element in a series of potent, macrocyclic Factor XIa inhibitors, as evidenced by its presence in the co-crystal structure of the clinical candidate compound BMS-986177 (milvexian) [1]. The halogenation pattern is crucial for achieving the high potency and selectivity required for a therapeutic anticoagulant. Analogs lacking this specific 3-chloro-2,6-difluoro substitution, such as those containing a simple phenyl or mono-halogenated ring, have been shown in related patent literature to exhibit significantly reduced inhibitory activity (Ki often increasing by >10-fold) against Factor XIa.

Anticoagulation Factor XIa Thrombosis

Essential Role of Chlorine and Fluorine Substituents for Herbicidal Potency

In the development of novel herbicides, the presence of both chlorine and fluorine substituents on the phenylacetic acid scaffold was found to be critical for maintaining high herbicidal potency . Specifically, compounds derived from 3-chloro-2,6-difluorophenylacetic acid demonstrated remarkable activity against a spectrum of broadleaf weeds. In contrast, analogous structures where the chlorine or fluorine atoms were removed or repositioned showed a significant drop in efficacy, often resulting in compounds with less than 50% of the weed control activity at the same application rate.

Agrochemical Herbicide Structure-Activity Relationship

Synthetic Versatility for Constructing Bioactive NSAID Analogs

3-Chloro-2,6-difluorophenylacetic acid serves as a key intermediate for the synthesis of novel non-steroidal anti-inflammatory drug (NSAID) candidates . Its structure allows for regioselective functionalization via the carboxylic acid handle to generate amide and ester prodrugs with modulated pharmacokinetic properties. In comparative synthetic studies, the presence of the electron-withdrawing chlorine and fluorine atoms has been shown to enhance the stability of the resulting amide bond under physiological conditions by up to 2-fold compared to derivatives made from unsubstituted phenylacetic acid .

NSAID Inflammation Synthetic Intermediate

Preferential Solubility Profile in Organic Media

The compound exhibits preferential solubility in organic solvents such as methanol and dichloromethane, while being only slightly soluble in water (0.13 g/L) . This solubility profile is directly compared to 2,6-difluorophenylacetic acid, which is also described as poorly soluble in water but with a lower reported melting point (99-103 °C) [1]. The presence of the additional chlorine atom in the target compound increases both its melting point and its lipophilicity, which can be advantageous for specific reaction conditions, such as biphasic systems or extractions, where it will partition more predictably into the organic layer than its less-halogenated counterpart.

Solubility Process Chemistry Formulation

Availability as a High-Purity, Multi-Gram to Metric Ton Intermediate

Unlike many research-grade halogenated building blocks that are only available in milligram quantities, 3-chloro-2,6-difluorophenylacetic acid (CAS 261762-53-2) is commercially available at high purities (≥98% by HPLC) and on a production scale ranging from multi-gram to metric tons . In comparison, its positional isomer, 4-chloro-2,6-difluorophenylacetic acid (CAS 537033-55-9), is less commonly listed at bulk quantities, and the simpler analog, 2-fluorophenylacetic acid, is more widely available but lacks the targeted functionalization required for many advanced synthetic pathways . This scalability reduces procurement risk for programs advancing from discovery to development.

Supply Chain Commercial Availability Scalability

Best Research and Industrial Application Scenarios for 3-Chloro-2,6-difluorophenylacetic Acid (CAS 261762-53-2)


Fragment-Based Drug Discovery for Epigenetic Targets

This compound is an ideal fragment for screening campaigns targeting epigenetic enzymes like HDAC6. Its measurable binding affinity (Kd = 8.20 µM) provides a validated starting point for structure-guided optimization toward more potent and selective inhibitors .

Synthesis of Novel Anticoagulants Targeting Factor XIa

In medicinal chemistry programs focused on developing next-generation anticoagulants, 3-chloro-2,6-difluorophenylacetic acid serves as a crucial building block for constructing macrocyclic Factor XIa inhibitors. Its specific halogenation pattern is a proven pharmacophoric element essential for achieving high target potency and selectivity, as demonstrated in the clinical candidate milvexian .

Lead Optimization of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

As a versatile synthetic intermediate, it can be used to generate amide and ester derivatives with potentially improved metabolic stability profiles. The electron-withdrawing nature of its halogen substituents enhances the stability of the resulting conjugates in physiological conditions, making it a valuable tool for optimizing the pharmacokinetic properties of NSAID candidates .

Development of High-Efficacy Herbicidal Agents

For agrochemical discovery, this acid is a key precursor for synthesizing novel herbicides. Its 3-chloro-2,6-difluoro substitution pattern has been identified as critical for achieving high potency against broadleaf weeds, differentiating it from simpler, less effective phenylacetic acid analogs and enabling the development of more efficacious crop protection solutions .

Technical Documentation Hub

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